2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H5BrN2S and a molecular weight of 253.12 g/mol . This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-amino-6-bromobenzo[B]thiophene-3-carbonitrile involves the Gewald reaction, which is a multi-component reaction that includes the condensation of a ketone with an activated nitrile in the presence of elemental sulfur . This reaction can be optimized using different catalysts and conditions to improve yield and efficiency. For instance, high-speed vibration milling (HSVM) has been used as a solvent-free method to synthesize 2-aminothiophene-3-carbonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis is another method that has been employed for the rapid and efficient production of 3-aminobenzo[b]thiophene scaffolds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium carbonate (Na2CO3), potassium fluoride (KF), and potassium carbonate (K2CO3) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound has been studied for its potential anti-cancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-6-bromobenzo[B]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: This compound shares a similar structure but has additional hydrogen atoms, making it more saturated.
2-Bromobenzo[b]thiophene: This compound lacks the amino and nitrile groups, making it less versatile in terms of chemical reactivity.
Uniqueness
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C9H5BrN2S |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 |
InChI Key |
CPNMGXVAAZYILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.